molecular formula C10H8F3NO2 B12931140 5-Methoxy-6-(trifluoromethoxy)-1H-indole

5-Methoxy-6-(trifluoromethoxy)-1H-indole

Cat. No.: B12931140
M. Wt: 231.17 g/mol
InChI Key: LJPJLAKIEGLOPZ-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethoxy)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The unique structure of this compound, which includes both methoxy and trifluoromethoxy groups, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(trifluoromethoxy)-1H-indole typically involves the introduction of methoxy and trifluoromethoxy groups onto an indole core. One common method involves the reaction of 5-methoxyindole with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-6-(trifluoromethoxy)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-6-(trifluoromethyl)-1H-indole
  • 5-Methoxy-6-propoxy-2’-(trifluoromethoxy)-1,1’-biphenyl-3-carboxylic acid

Uniqueness

5-Methoxy-6-(trifluoromethoxy)-1H-indole is unique due to the presence of both methoxy and trifluoromethoxy groups on the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

5-methoxy-6-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C10H8F3NO2/c1-15-8-4-6-2-3-14-7(6)5-9(8)16-10(11,12)13/h2-5,14H,1H3

InChI Key

LJPJLAKIEGLOPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OC(F)(F)F

Origin of Product

United States

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